REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4]O.[NH2:6][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10].S(=O)(=O)(O)O>>[NH2:6][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:8][C:9]([O:11][CH2:4][CH2:3][O:2][CH3:1])=[O:10]
|
Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
under stirring at 60° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture was reacted
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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CUSTOM
|
Details
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the resulting reaction mixture
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Type
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CONCENTRATION
|
Details
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was concentrated under reduced pressure
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Type
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ADDITION
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Details
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6 mol/L aqueous sodium hydroxide solution was added to the reaction mixture
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Type
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ADDITION
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Details
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Then, 10 mL of ethyl acetate and 4 mL of water were added to the mixture
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Type
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EXTRACTION
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Details
|
extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain 2.22 g (Isolation yield based on 3-amino-3-phenylpropionic acid (racemic mixture): 82.2%) of 2-methoxyethyl 3-amino-3-phenylpropionate (racemic mixture) as colorless liquid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)OCCOC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |